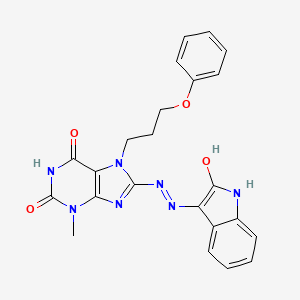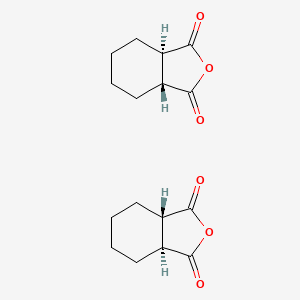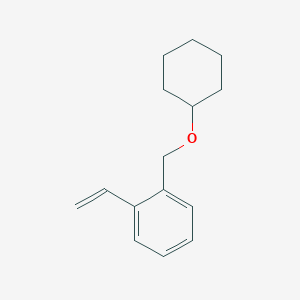
1-((Cyclohexyloxy)methyl)-2-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Cyclohexyloxy)methyl)-2-vinylbenzene is an organic compound that features a benzene ring substituted with a vinyl group and a cyclohexyloxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Cyclohexyloxy)methyl)-2-vinylbenzene typically involves the reaction of 2-vinylbenzyl chloride with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((Cyclohexyloxy)methyl)-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, H2 gas
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products:
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted benzene
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
1-((Cyclohexyloxy)methyl)-2-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((Cyclohexyloxy)methyl)-2-vinylbenzene depends on its specific application. In chemical reactions, the vinyl group can participate in various addition reactions, while the cyclohexyloxy methyl group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
1-((Cyclohexyloxy)methyl)-2-vinylbenzene can be compared with other similar compounds, such as:
1-Methylcyclohexene: A simpler analog with a methyl group instead of the cyclohexyloxy methyl group.
2-Vinylbenzyl alcohol: Similar structure but with a hydroxyl group instead of the cyclohexyloxy methyl group.
Cyclohexylmethylbenzene: Lacks the vinyl group but has a similar cyclohexyloxy methyl substitution.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H20O |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-(cyclohexyloxymethyl)-2-ethenylbenzene |
InChI |
InChI=1S/C15H20O/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2,6-9,15H,1,3-5,10-12H2 |
Clé InChI |
CCKPNVPSVSRGBF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1COC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


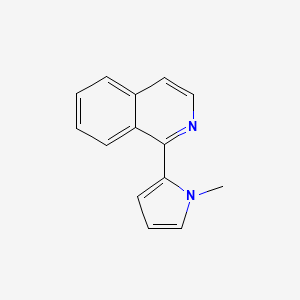
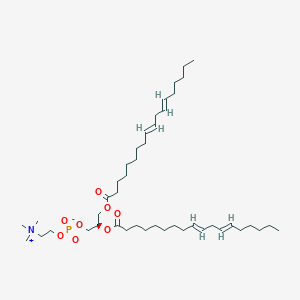
![Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14112320.png)
![Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14112321.png)
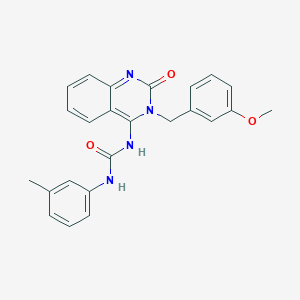
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112333.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B14112340.png)
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14112351.png)
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B14112352.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
